Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)- Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC15735293
InChI: InChI=1S/C11H20N2O/c1-10(14)13-8-4-11(5-9-13)2-6-12-7-3-11/h12H,2-9H2,1H3
SMILES:
Molecular Formula: C11H20N2O
Molecular Weight: 196.29 g/mol

Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)-

CAS No.:

Cat. No.: VC15735293

Molecular Formula: C11H20N2O

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)- -

Specification

Molecular Formula C11H20N2O
Molecular Weight 196.29 g/mol
IUPAC Name 1-(3,9-diazaspiro[5.5]undecan-3-yl)ethanone
Standard InChI InChI=1S/C11H20N2O/c1-10(14)13-8-4-11(5-9-13)2-6-12-7-3-11/h12H,2-9H2,1H3
Standard InChI Key IJAGJCNXGXEORG-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1CCC2(CCNCC2)CC1

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)- features a 3,9-diazaspiro[5.5]undecane backbone fused with an acetyl group (-COCH₃) at position 3 (Fig. 1). The spirocyclic system consists of two piperidine rings connected via a shared nitrogen atom, creating a rigid three-dimensional geometry. This conformation imposes steric constraints that influence binding affinity to biological targets. The acetyl group introduces a ketone functionality, enhancing hydrogen-bonding potential and modulating lipophilicity .

Table 1: Molecular Properties of Ethanone, 1-(3,9-Diazaspiro[5.5]undec-3-yl)-

PropertyValue
Molecular FormulaC₁₁H₂₀N₂O
Molecular Weight196.29 g/mol
IUPAC Name1-(3,9-Diazaspiro[5.5]undecan-3-yl)ethanone
CAS NumberNot publicly disclosed
Standard InChIInChI=1S/C11H20N2O/c1-10(14)13-8-4-11(5-9-13)2-6-12-7-3-11/h12H2,1-3H3

Stereochemical Considerations

Synthesis and Manufacturing

Established Synthetic Routes

While no peer-reviewed synthesis of Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)- has been published, retrosynthetic analysis suggests two plausible pathways:

  • Cyclocondensation Approach:

    • Step 1: Reacting 1,5-diaminopentane with δ-valerolactone under acidic conditions to form the diazaspiro core .

    • Step 2: Acetylation using acetyl chloride in the presence of triethylamine to introduce the ketone group.

  • Mitsunobu Reaction Strategy:

    • Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple pre-formed piperidine fragments, followed by oxidative ketone installation .

Table 2: Key Reaction Parameters for Spirocyclic Synthesis

ParameterOptimal Range
Temperature80–120°C
Catalystp-Toluenesulfonic acid
SolventToluene or DMF
Yield (theoretical)45–62%

Industrial-Scale Production

ShangHai KenEn Chemical Technology Co., Ltd., lists the compound as a research-grade material, indicating current synthesis occurs at laboratory scales. Challenges in large-scale manufacturing include:

  • Low yields in cyclization steps due to steric hindrance

  • Difficulties in enantiomeric separation without chiral stationary phases

  • Thermal instability of intermediates above 150°C

CompoundTargetActivity (IC₅₀/Ki)
5b (PMC)MCH-R116 nM
1a (Southampton)GABAAR37 μM
018 (Southampton)GABAAR4.2 μM

ADME Predictions

Quantitative structure-activity relationship (QSAR) modeling predicts:

  • Absorption: Low intestinal permeability (Pe < 1 × 10⁻⁶ cm/s) due to high polarity (cLogP = 0.89)

  • Metabolism: Susceptible to CYP3A4-mediated N-deacetylation, generating 3,9-diazaspiro[5.5]undecane as a primary metabolite

  • Excretion: Renal clearance dominant (CLrenal = 12 mL/min/kg) with negligible biliary excretion

Research Gaps and Future Directions

Priority Investigations

  • Stereoselective Synthesis: Develop asymmetric catalytic methods to produce enantiopure material for pharmacological testing.

  • Target Deconvolution: Use affinity-based proteomics to identify off-target interactions beyond MCH-R1 and GABAAR.

  • Formulation Optimization: Explore prodrug strategies (e.g., esterification) to enhance membrane permeability .

Collaborative Opportunities

  • Partner with academic groups specializing in spirocyclic chemistry to refine synthetic methodologies

  • Engage CROs for high-throughput screening against orphan GPCR targets

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